1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-
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Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves several steps. . The synthetic route typically involves:
Starting Materials: The synthesis begins with the appropriate indole derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of novel compounds with potential therapeutic applications.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby inhibiting their activity. This can lead to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: This compound also shows high anti-tumor activity and is used in the development of anti-cancer agents.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido-[3,4-b]indol-1-one: Another derivative with potential biological activities.
The uniqueness of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- lies in its specific structure, which allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
142944-38-5 |
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Molecular Formula |
C24H28N4O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[3-(4-phenylpiperazin-1-yl)propyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C24H28N4O/c29-24-23-21(20-9-4-5-10-22(20)25-23)11-14-28(24)13-6-12-26-15-17-27(18-16-26)19-7-2-1-3-8-19/h1-5,7-10,25H,6,11-18H2 |
InChI Key |
IPUUHHTXJRSSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1C3=CC=CC=C3N2)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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